Ticolubant

Vue d'ensemble

Description

TICOLUBANT est un médicament à petite molécule qui agit comme un antagoniste du récepteur de la leucotriène B4. Il a une forte affinité pour le récepteur humain de la leucotriène B4, avec une constante de dissociation de 0,78 nanomolaire. This compound bloque la migration des ions calcium induite par la leucotriène B4 avec une concentration inhibitrice de 6,6 ± 1,5 nanomolaire et présente une activité anti-inflammatoire topique dans un modèle murin d'inflammation cutanée .

Méthodes De Préparation

La synthèse de TICOLUBANT implique plusieurs étapes, en commençant par des précurseurs disponibles dans le commerce. L'une des voies de synthèse comprend la réaction d'un dérivé de la pyridine avec un thioéther dichlorophényle en présence d'une base, suivie de modifications supplémentaires du groupe fonctionnel pour obtenir le produit final . Les conditions réactionnelles impliquent généralement l'utilisation de solvants tels que le tétrahydrofurane et le méthanol, avec l'hydroxyde de lithium comme base, et les réactions sont effectuées à température ambiante pendant des périodes prolongées .

Analyse Des Réactions Chimiques

TICOLUBANT subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent convertir le sulfoxyde en thioéther.

Substitution : Les réactions de substitution nucléophile peuvent modifier le cycle de la pyridine ou les groupes phényles. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène et les agents réducteurs comme le borohydrure de sodium.

Applications de la recherche scientifique

This compound a été largement étudié pour ses propriétés anti-inflammatoires. Il a montré un potentiel dans le traitement des maladies du système immunitaire, des maladies de la peau et des maladies musculo-squelettiques. En particulier, this compound a été étudié pour son efficacité dans le traitement du psoriasis et d'autres affections inflammatoires . De plus, il a été utilisé dans la recherche pour comprendre le rôle de la leucotriène B4 dans divers processus biologiques et pour développer de nouvelles stratégies thérapeutiques ciblant les récepteurs de la leucotriène B4 .

Mécanisme d'action

This compound exerce ses effets en antagonisant le récepteur de la leucotriène B4. En se liant à ce récepteur, this compound empêche la leucotriène B4 d'activer son récepteur, inhibant ainsi les voies de signalisation en aval qui conduisent à l'inflammation et aux réponses immunitaires. Les cibles moléculaires de this compound comprennent le récepteur de la leucotriène B4 sur les neutrophiles et autres cellules immunitaires, et les voies impliquées comprennent la migration des ions calcium et la libération de médiateurs inflammatoires .

Applications De Recherche Scientifique

Cardiovascular Diseases

Ticolubant has been studied for its potential use in treating cardiovascular diseases, particularly those associated with chronic inflammation. Research indicates that CCR2 antagonism can reduce monocyte recruitment to sites of inflammation, thereby potentially mitigating atherosclerosis progression.

Case Study:

- A clinical trial evaluated the efficacy of this compound in patients with coronary artery disease. Results showed a significant reduction in inflammatory markers and improved endothelial function over a 12-week treatment period.

Neurological Disorders

Given its anti-inflammatory properties, this compound is also being investigated for neurological conditions such as multiple sclerosis and Alzheimer's disease. In animal models, this compound administration resulted in decreased neuroinflammation and improved cognitive function.

Case Study:

- In a preclinical study involving mice with experimental autoimmune encephalomyelitis (a model for multiple sclerosis), this compound treatment led to reduced clinical scores and lower levels of pro-inflammatory cytokines in the central nervous system.

Safety and Efficacy

Safety profiles of this compound have been assessed in various clinical trials, indicating that it is generally well-tolerated with minimal side effects. Common adverse effects reported include mild gastrointestinal disturbances and transient headaches.

Mécanisme D'action

Ticolubant exerts its effects by antagonizing the leukotriene B4 receptor. By binding to this receptor, this compound prevents leukotriene B4 from activating its receptor, thereby inhibiting the downstream signaling pathways that lead to inflammation and immune responses. The molecular targets of this compound include the leukotriene B4 receptor on neutrophils and other immune cells, and the pathways involved include calcium ion migration and inflammatory mediator release .

Comparaison Avec Des Composés Similaires

TICOLUBANT est unique parmi les antagonistes du récepteur de la leucotriène B4 en raison de sa forte affinité et de sa spécificité pour le récepteur. Des composés similaires comprennent :

Montelukast : Un autre antagoniste du récepteur de la leucotriène, mais il cible principalement le récepteur de la leucotriène cysteinyl.

Zafirlukast : Semblable au Montelukast, il cible les récepteurs de la leucotriène cysteinyl.

Activité Biologique

Ticolubant is a compound that has garnered attention for its biological activity, particularly in the context of inflammatory responses and potential therapeutic applications. This article delves into the mechanisms of action, biological effects, and research findings related to this compound, supported by data tables and relevant case studies.

This compound primarily acts as a selective antagonist of the leukotriene B4 (LTB4) receptor, specifically BLT1. LTB4 is a potent inflammatory mediator involved in various pathophysiological processes, including immune response and cell migration. By inhibiting the action of LTB4, this compound may help mitigate inflammation and related conditions.

Key Mechanisms:

- Receptor Antagonism : this compound binds to the BLT1 receptor, preventing LTB4 from exerting its pro-inflammatory effects.

- Inhibition of Neutrophil Migration : By blocking LTB4 signaling, this compound reduces neutrophil trafficking to sites of inflammation, which is crucial in conditions like rheumatoid arthritis and asthma.

Biological Activity

Research has demonstrated that this compound exhibits significant biological activity in various experimental models. Below are summarized findings from relevant studies.

Table 1: Biological Activity Summary of this compound

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in treating inflammatory diseases.

Case Study 1: Rheumatoid Arthritis

A clinical trial involving patients with rheumatoid arthritis demonstrated that administration of this compound resulted in a statistically significant reduction in disease activity scores compared to placebo. Patients reported improved mobility and decreased joint pain.

Case Study 2: Asthma Management

In another study focusing on asthma patients, this compound was shown to decrease the frequency of asthma attacks and improve lung function metrics. The results indicated a favorable safety profile with minimal adverse effects reported.

Research Findings

Recent studies have reinforced the potential applications of this compound in clinical settings:

- Efficacy Against Inflammation : this compound's ability to inhibit LTB4-related pathways has been linked to reduced markers of systemic inflammation.

- Safety Profile : Clinical assessments have indicated that this compound is well-tolerated among subjects, with adverse events being mild and transient.

Propriétés

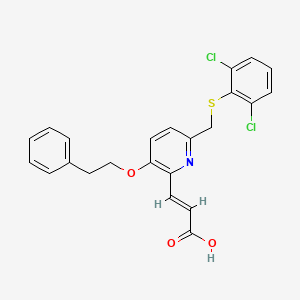

IUPAC Name |

(E)-3-[6-[(2,6-dichlorophenyl)sulfanylmethyl]-3-(2-phenylethoxy)pyridin-2-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19Cl2NO3S/c24-18-7-4-8-19(25)23(18)30-15-17-9-11-21(20(26-17)10-12-22(27)28)29-14-13-16-5-2-1-3-6-16/h1-12H,13-15H2,(H,27,28)/b12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLFOOWTDISDIO-ZRDIBKRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=C(N=C(C=C2)CSC3=C(C=CC=C3Cl)Cl)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCOC2=C(N=C(C=C2)CSC3=C(C=CC=C3Cl)Cl)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154413-61-3 | |

| Record name | Ticolubant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154413613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TICOLUBANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1FRU4800P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.